Aricine

Descripción

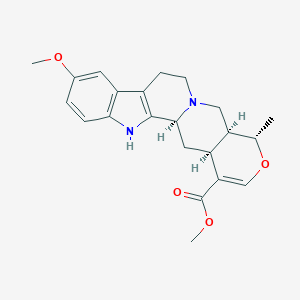

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

482-91-7 |

|---|---|

Fórmula molecular |

C22H26N2O4 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |

Clave InChI |

KXEMQEGRZWUKJS-RURTYGRKSA-N |

SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |

SMILES isomérico |

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

SMILES canónico |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

Apariencia |

Powder |

Otros números CAS |

482-96-2 5096-87-7 |

Sinónimos |

aricine |

Origen del producto |

United States |

Isolation and Purification Methodologies for Aricine Research

Natural Extraction Techniques from Plant Biomass

The initial stage of obtaining aricine involves extracting the compound from its natural plant sources. This process is critical for liberating the target analyte from the complex biological matrix.

This compound is characterized by its moderate polarity, which guides the selection of appropriate solvents for its extraction wikipedia.org. Solvent-based isolation is a fundamental approach in natural product chemistry, and techniques such as accelerated solvent extraction (ASE) have emerged as efficient alternatives to conventional methods. ASE utilizes elevated temperatures and pressures in conjunction with liquid solvents to achieve rapid and effective analyte removal from various matrices fishersci.atamericanelements.com.

The selection and optimization of solvent systems are paramount for maximizing the yield and purity of extracted this compound. Nonpolar solvents, such as chloroform (B151607) and dichloromethane, are particularly effective in preferentially extracting this compound due to its moderate polarity wikipedia.org. Ethyl acetate (B1210297) is commonly employed for the extraction of intermediate-polarity fractions, while methanol-water mixtures are utilized to enhance the recovery of this compound from fibrous plant matrices wikipedia.org.

Comparative analyses of different solvent systems highlight their varying efficiencies based on the plant material. For instance, studies on Rauwolfia serpentina roots using chloroform have shown a yield of 0.12% with 78% purity. When Rauwolfia serpentina leaves were extracted with a dichloromethane:ethanol (3:1) mixture, the yield was 0.09% with 82% purity. For Alstonia scholaris bark, a methanol:water (7:3) mixture yielded 0.07% this compound with 68% purity wikipedia.org.

The optimization of extraction conditions extends beyond solvent type to include parameters such as temperature, static extraction time, purge-time, rinse volume, and the number of extraction cycles americanelements.com. Mixing solvents of differing polarities is a common strategy to broaden the range of compounds extracted and to fine-tune selectivity towards specific target classes fishersci.atamericanelements.com.

Table 1: Comparative Analysis of Solvent Systems for this compound Extraction

| Solvent System | Plant Material | Yield (%) | Purity (%) |

| Chloroform | R. serpentina roots | 0.12 | 78 |

| Dichloromethane:Ethanol (3:1) | R. serpentina leaves | 0.09 | 82 |

| Methanol:Water (7:3) | Alstonia scholaris bark | 0.07 | 68 |

Solvent-Based Isolation Strategies

Advanced Chromatographic Separation Strategies

Following crude extraction, sequential purification techniques are employed to isolate this compound from other co-extracted compounds wikipedia.org. Chromatography plays a pivotal role in achieving the high purity required for research.

Liquid-liquid partitioning is a widely utilized technique for the initial fractionation of crude plant extracts, effectively separating alkaloids like this compound from interfering substances such as pigments and terpenoids wikipedia.org. This method leverages the differential solubility of compounds in two immiscible liquid phases, often achieved through acid-base fractionation wikipedia.orgfishersci.co.uk. By adjusting the pH, the water-solubility of basic alkaloids can be manipulated; they are converted into water-soluble salts under acidic conditions, allowing their separation from neutral or acidic impurities. Subsequently, the pH can be adjusted to an alkaline state to revert the alkaloids to their neutral, organic-soluble forms, facilitating their extraction into an organic solvent fishersci.co.uk. This process not only separates but also contributes significantly to the initial purification of the alkaloids fishersci.nl. For example, the separation of indole (B1671886) alkaloids, including 3α-aricine, has been achieved using a methyl tert-butyl ether (MtBE)-water solvent system, with triethylamine (B128534) in the organic stationary phase and formic acid or hydrochloric acid in the aqueous mobile phase wikipedia.org.

Column chromatography is an indispensable technique for achieving high purity of this compound. Silica (B1680970) gel is a predominant stationary phase in normal-phase column chromatography, favored for its large surface area and modifiable properties loradchemical.com. Other stationary phases like alumina (B75360) and cellulose (B213188) are also employed loradchemical.com.

For complex mixtures containing compounds with a wide range of polarities, gradient elution is a powerful and often essential technique loradchemical.comiarc.frfishersci.at. Unlike isocratic elution, where the mobile phase composition remains constant, gradient elution involves a gradual change in the mobile phase's eluting power over time loradchemical.com. This is typically achieved by progressively increasing the proportion of a more polar solvent in the mobile phase loradchemical.comfishersci.at. For this compound purification, silica gel columns commonly utilize gradient elution systems, such as hexane:ethyl acetate gradually transitioning to methanol, which can yield this compound with over 90% purity wikipedia.org. This gradual increase in solvent strength helps to resolve and elute more strongly retained components, optimizing the separation of individual compounds loradchemical.com. Sample loading can be performed either by dissolving the crude extract in a small amount of solvent or by pre-adsorbing it onto the stationary phase material iarc.fr. Following chromatographic separation, further purification, such as recrystallization with methanol, can be employed to obtain this compound in crystalline form wikipedia.org.

Chemical Synthesis Approaches for Aricine and Its Analogs

Total Synthesis Strategies

Total synthesis aims to construct a complex molecule from simpler, commercially available precursors. For alkaloids like Aricine, this often involves assembling multiple ring systems and establishing specific stereochemical centers.

Classical approaches to alkaloid synthesis, including those relevant to this compound and its structural relatives (e.g., Cinchona alkaloids), often rely on established reactions that form the fundamental heterocyclic scaffolds. These methods, developed over decades, typically involve sequential transformations to build up the molecular complexity. For instance, early investigations into Cinchona alkaloids, which share structural features with this compound, utilized foundational reactions to construct their core structures. biorxiv.orgunibo.it While specific classical routes for this compound are not extensively detailed in the immediate search results, the general principles apply. These often involve condensation reactions, cyclizations, and functional group interconversions to assemble the polycyclic framework. Such classical routes, though sometimes less efficient in terms of atom economy or stereocontrol compared to modern methods, laid the groundwork for understanding the reactivity and structural requirements for these complex natural products.

Modern retrosynthetic analysis is a systematic, "reverse" approach to chemical synthesis, starting from the target molecule and working backward to simpler, readily available starting materials. nih.gove3s-conferences.orgdeanfrancispress.com This methodology, pioneered by E.J. Corey, deconstructs the target molecule through a series of "disconnections" based on known chemical reactions. e3s-conferences.orgdeanfrancispress.com For this compound, retrosynthetic algorithms can dissect its complex structure into simpler modules, facilitating the identification of novel disconnections and potentially reducing the number of synthetic steps required. The goal is to identify efficient and convergent routes, often prioritizing reactions that establish multiple bonds or stereocenters in a single step. Modern retrosynthesis also considers factors like chemoselectivity, yield, and environmental impact. e3s-conferences.orgdeanfrancispress.com The integration of artificial intelligence (AI) in retrosynthesis is an emerging area, where AI models can predict plausible reaction pathways and optimize reaction conditions, thereby enhancing the efficiency of synthesizing complex molecules. mdpi.com

Key Reaction Methodologies in this compound Core Construction

The construction of the this compound core, characterized by its yohimban (B1201205) alkaloid structure, frequently employs specific, powerful reaction methodologies.

The Pictet–Spengler cyclization is a cornerstone reaction in the synthesis of numerous natural products, particularly those containing tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline (THBC) scaffolds, which are central to many indole (B1671886) alkaloids, including this compound. depaul.eduresearchgate.netresearchgate.net This two-step chemical cyclization, discovered in 1911, involves the condensation of a β-arylethanamine (such as tryptamine (B22526) derivatives) with a carbonyl compound (aldehydes or ketones) under acidic conditions. depaul.eduresearchgate.net The reaction proceeds via the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution to form the cyclic product. depaul.edu

For this compound and related Cinchona alkaloids, the Pictet–Spengler reaction is crucial for forming the core indole or isoquinoline (B145761) ring system. biorxiv.orgchemistry-chemists.comcaltech.edu The versatility of this reaction allows for the synthesis of various substituted or fused ring systems, which are common motifs in THIQ/THBC-containing alkaloids. researchgate.net Recent advancements have explored the use of organocatalysts and chiral phosphoric acids to catalyze asymmetric Pictet–Spengler reactions, leading to enantiomerically enriched products. researchgate.netresearchgate.netrsc.orgdntb.gov.ua

Table 1: Representative Pictet–Spengler Cyclization Conditions

| Reactants (General) | Catalyst | Conditions | Product Scaffold | References |

| β-Arylethanamine + Aldehyde/Ketone | Acid (e.g., HCl, TFA, BF₃·Et₂O) | Varied (often heating) | Tetrahydroisoquinoline (THIQ) or Tetrahydro-β-carboline (THBC) | depaul.eduresearchgate.netbeilstein-journals.org |

| Tryptamine derivative + Aldehyde | Cinchona alkaloid squaramide | Varied | Tetrahedron-β-carbolines (enantioselective) | rsc.orgdntb.gov.ua |

Asymmetric synthesis, particularly through chiral catalysis, is paramount in the synthesis of this compound and its analogs to control the formation of specific stereoisomers, which is critical for biological activity. researchgate.netnumberanalytics.com Chiral catalysts facilitate asymmetric reactions, offering advantages in atom economy, efficiency, and cost-effectiveness. numberanalytics.com

Cinchona alkaloids, which include quinine, quinidine, cinchonine, and cinchonidine, are naturally abundant chiral compounds widely employed as organocatalysts and chiral ligands in asymmetric synthesis. acs.orgbohrium.comsigmaaldrich.comrsc.orgresearchgate.net These alkaloids can act as Lewis bases or nucleophilic catalysts, promoting various reactions such as 1,2- and 1,4-additions, alkylations of glycine (B1666218) imines, and dihydroxylations. acs.orgsigmaaldrich.com Modified Cinchona alkaloids, including those with O-alkyl N-arylmethyl derivatives or dimeric structures, have shown remarkable enantioselectivities, achieving up to 97–99% enantiomeric excess (ee) in certain alkylation reactions. sigmaaldrich.com

Table 2: Examples of Asymmetric Catalysis with Cinchona Alkaloid Derivatives

| Catalyst Type | Reaction Type | Enantiomeric Excess (ee) | Key Feature | References |

| O-alkyl N-arylmethyl Cinchona alkaloids | Alkylation of glycine imines | Up to 99% | Phase-transfer catalysis (PTC) | sigmaaldrich.comrsc.org |

| Cinchona alkaloid squaramide | Asymmetric Pictet–Spengler reaction | Good to excellent | Formation of β-carbolines | rsc.orgdntb.gov.ua |

| Modified Cinchona alkaloids | Sharpless asymmetric dihydroxylation (AD) | High | Chiral ligands for transition-metal catalysis | acs.org |

These catalysts typically function by creating a chiral environment around the reacting species, often through the formation of a contact ion pair between a deprotonated substrate and the protonated amine catalyst, thereby guiding the stereochemical outcome. sigmaaldrich.com

Enabling Technologies in this compound Synthesis Research

Enabling technologies are advanced tools and methodologies that significantly enhance the safety, sustainability, and scalability of chemical synthesis. ucl.ac.uknih.gov In this compound synthesis research, these technologies facilitate more efficient and environmentally friendly routes.

Key enabling technologies include:

Flow Chemistry : This approach involves conducting reactions in continuous flow reactors rather than in batch, allowing for precise control over reaction parameters (temperature, pressure, residence time) and enabling safer handling of hazardous intermediates. ucl.ac.ukunl.pt It can lead to improved yields and scalability.

Mechanochemistry (Ball Milling) : This solvent-free or solvent-minimized technique uses mechanical force to induce chemical reactions, offering a greener alternative to traditional solution-phase synthesis. ucl.ac.uk It has been demonstrated for various organic transformations, including nucleophilic aromatic substitution. ucl.ac.uk

Electrocatalysis : Electrocatalytic methods offer new avenues for chemical transformations by using electricity to drive reactions, often avoiding harsh reagents and generating less waste. For instance, electrocatalytic cross-coupling reactions can simplify access to complex molecular architectures. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML) : AI-driven tools are increasingly applied in chemical synthesis, particularly in retrosynthesis analysis, to predict reaction pathways, optimize conditions, and evaluate the synthesizability of molecules. mdpi.com This can accelerate drug discovery and optimize existing synthetic routes. mdpi.com

High-throughput Experimentation (HTE) and Automation : HTE allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel, significantly accelerating reaction discovery and optimization. Automation platforms further streamline synthetic processes, reducing manual effort and improving reproducibility. unl.pt

These technologies are not only improving existing synthetic routes but also enabling the discovery of entirely new chemical transformations and synthetic strategies for complex molecules like this compound. ucl.ac.uknih.gov

Biosynthetic Pathways and Metabolic Engineering Perspectives of Aricine

Regulation of Aricine Biosynthesis in Plantae

Gene Expression Studies Related to Biosynthetic Enzymes

The biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs), a class to which this compound belongs, is a complex enzymatic process initiated from two primary metabolic routes: the shikimic acid pathway and the methyl-erythritol phosphate (B84403) (MEP) pathway. wikidata.org The shikimic acid pathway yields tryptamine (B22526) through the action of tryptophan decarboxylase (TDC), serving as the indole precursor. wikidata.org Concurrently, the MEP pathway produces secologanin (B1681713), a terpene precursor, with key enzymes including loganic acid methyltransferase (LAMT) and secologanin synthase (SLS). wikidata.org A pivotal step in MIA biosynthesis is the Pictet–Spengler condensation reaction of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase (STR), which forms strictosidine—a central common precursor to all MIAs. wikidata.orgnih.govnih.gov

Recent research in Hamelia patens, a plant known to produce MIAs such as this compound, has shed light on the regulation of genes encoding these biosynthetic enzymes in response to elicitors. wikipedia.orgthegoodscentscompany.comwikidata.orgguidetopharmacology.orgnih.gov Studies utilizing jasmonic acid (JA) and salicylic (B10762653) acid (SA) as signaling molecules demonstrated significant changes in the expression profiles of genes involved in MIA biosynthesis and a corresponding increase in monoterpenoid oxindole (B195798) alkaloid (MOA) production, with MOAs being derivatives of MIAs like this compound. wikipedia.orgthegoodscentscompany.comwikidata.orgguidetopharmacology.orgnih.gov

Key findings from these gene expression studies include:

Strictosidine Synthase (HpaSTR) : The relative expression of HpaSTR increased substantially, showing up to a 6-fold increase under SA elicitation and a 5.9-fold increase with JA treatment. This upregulation coincided directly with the highest observed MOA production. wikipedia.orgwikidata.org

Tryptophan Decarboxylase (HpaTDC) : This gene exhibited its highest relative expression at 24 hours post-elicitation, with a 2.7-fold increase under SA and a notable 13.2-fold increase under JA treatment. wikidata.org

Loganic Acid Methyltransferase (HpaLAMT) : Expression levels of HpaLAMT also increased, reaching 5.8-fold with SA and 3.3-fold with JA. wikidata.org

Strictosidine β-glucosidase (HpaSGD) : Interestingly, HpaSGD was initially downregulated in both JA and SA treatments after 24 hours. However, in the SA treatment, its expression was later upregulated to 8-fold at 120 hours. wikipedia.orgwikidata.orgguidetopharmacology.org

Tetrahydroalstonine Synthase (HpaTHAS1 and HpaTHAS2) : Both HpaTHAS1 and HpaTHAS2 showed increased expression, with HpaTHAS1 demonstrating higher expression levels and being identified as the more probable candidate gene involved in the biosynthesis of tetrahydroalstonine, an MIA precursor to MOAs. wikipedia.orgwikidata.org

The elicitation treatments led to an increase in total MOA production in H. patens plantlets. Specifically, MOA production increased by up to 2-fold (41.3 mg g DW⁻¹) at 72 hours with JA and 2.5-fold (42.4 mg g DW⁻¹) at 120 hours with SA. wikipedia.orgwikidata.orgguidetopharmacology.orgnih.gov These results highlight the intricate regulatory mechanisms governing this compound and related alkaloid biosynthesis at the transcriptional level.

Table 1: Relative Gene Expression and MOA Production in Hamelia patens under Elicitation wikipedia.orgwikidata.orgguidetopharmacology.orgnih.gov

| Gene/Metabolite | Treatment | Time (h) | Relative Expression (Fold Change) | MOA Production (Fold Change) |

| HpaSTR | SA | - | 6.0 | - |

| HpaSTR | JA | - | 5.9 | - |

| HpaTDC | SA | 24 | 2.7 | - |

| HpaTDC | JA | 24 | 13.2 | - |

| HpaLAMT | SA | 120 | 5.8 | - |

| HpaLAMT | JA | 72 | 3.3 | - |

| HpaSGD | SA | 120 | 8.0 (Upregulated) | - |

| HpaSGD | JA | 24 | Downregulated | - |

| HpaTHAS1 | JA | 72 | 2.8 | - |

| HpaTHAS2 | SA | - | 1.7 | - |

| HpaTHAS2 | JA | - | 2.2 | - |

| Total MOAs | JA | 72 | - | 2.0 (41.3 mg g DW⁻¹) |

| Total MOAs | SA | 120 | - | 2.5 (42.4 mg g DW⁻¹) |

Prospects for Metabolic Engineering in this compound Production

The low natural abundance of this compound and other pharmaceutically important terpenoid indole alkaloids (TIAs) in their native plant sources, coupled with the complexities and high costs associated with their chemical synthesis, underscore the significant potential of metabolic engineering for enhanced production. wikipedia.orgwikipedia.org Metabolic engineering offers a powerful biotechnological approach to manipulate the metabolic pathways of organisms to increase the yield of desired compounds. nih.govnih.gov

Strategies for the metabolic engineering of this compound production, drawing from advancements in TIA biosynthesis, include:

Host Selection and Pathway Reconstitution : A promising strategy involves reconstituting the complex biosynthetic pathway of MIAs, including this compound, in heterologous microbial hosts such as Escherichia coli or Saccharomyces cerevisiae (yeast). wikipedia.orgnih.gov These microorganisms offer advantages such as rapid growth rates, genetic tractability, and well-characterized metabolic networks, making them ideal "bio-factories." nih.gov

Pathway Optimization : This involves manipulating specific genes and regulatory processes to redirect metabolic flux towards this compound synthesis. Key approaches include:

Suppression of Competing Pathways : Inhibiting or deleting genes involved in metabolic pathways that divert precursors away from this compound synthesis can increase the availability of substrates for the desired product. fishersci.ie

Enzyme Engineering : Modifying the enzymes involved in the biosynthetic pathway can improve their catalytic efficiency, alter substrate specificity, or enhance product selectivity, thereby maximizing the flux towards this compound. nih.gov

Elicitation and Transcription Factor Modulation : As demonstrated in Hamelia patens, the use of elicitors like jasmonic acid and salicylic acid can significantly upregulate the expression of biosynthetic genes and increase alkaloid accumulation. wikipedia.orgthegoodscentscompany.comwikidata.orgguidetopharmacology.orgnih.gov Furthermore, the manipulation of transcription factors (e.g., ORCA3, BIS1, BIS2), which regulate the expression of multiple pathway genes, holds promise for coordinated pathway activation. wikipedia.orgfishersci.ie

By integrating principles from synthetic biology and genetic engineering, these metabolic engineering strategies aim to overcome the limitations of traditional extraction methods and chemical synthesis, paving the way for more efficient, sustainable, and cost-effective production of this compound and other valuable plant-derived alkaloids. wikipedia.orgnih.gov

Spectroscopic and Analytical Characterization in Aricine Research

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of Aricine from complex mixtures, such as plant extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for the separation, identification, and quantification of components in a mixture. researchgate.netopenaccessjournals.com HPLC method development involves several critical steps, including the selection of appropriate chromatographic conditions and subsequent validation. openaccessjournals.comthermofisher.com

For natural products like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed due to its versatility in separating compounds of varying polarities. Key considerations in method development include:

Column Selection: C18 columns are frequently chosen as stationary phases for their broad applicability to organic compounds. biorxiv.org

Mobile Phase: The mobile phase typically consists of an aqueous component (often buffered to control pH and ionization of ionizable compounds) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The ratio and type of solvents are optimized to achieve desired separation and resolution. researchgate.netelementlabsolutions.comopenaccessjournals.combiorxiv.org

Detection: UV-Vis detectors are common for compounds with chromophores like this compound, allowing for detection at specific wavelengths (e.g., 229 nm or 281 nm for this compound). Diode Array Detectors (DAD) can provide full UV-Vis spectra for peak identification and purity assessment. Coupling HPLC with Mass Spectrometry (LC-MS) offers enhanced specificity and sensitivity for identification and quantification. researchgate.netimpactfactor.org

Flow Rate and Temperature: These parameters are optimized to ensure consistent retention times, good peak shape, and efficient separation. researchgate.netchemistry-chemists.com

The precise conditions for this compound would involve systematic scouting and optimization to achieve adequate resolution from other co-eluting compounds in a given sample matrix. thermofisher.com

Gas Chromatography (GC) is another separation technique, particularly suited for volatile and thermally stable compounds. researchgate.net While this compound is a relatively large alkaloid, GC, often coupled with Mass Spectrometry (GC-MS), can be used for its analysis, especially if derivatization is employed to increase its volatility and thermal stability. [25 (previous search)]

Key aspects of GC method development include:

Column Selection: Capillary columns with appropriate stationary phases (e.g., non-polar or semi-polar phases like DB-5) are selected based on the analyte's properties. obrnutafaza.hraxionlabs.com

Temperature Program: A temperature program, often starting at a low temperature and increasing gradually, is used to elute compounds based on their boiling points and interactions with the stationary phase. obrnutafaza.hraxionlabs.comyoutube.com

Carrier Gas: An inert gas (e.g., helium, nitrogen) acts as the mobile phase. youtube.com

Detection: Flame Ionization Detectors (FID) are common for organic compounds, but for definitive identification, GC is often coupled with MS (GC-MS). obrnutafaza.hrpitt.eduepa.gov GC-MS provides both chromatographic separation and mass spectral identification, making it a powerful tool for complex mixture analysis and impurity profiling. pitt.edu

The application of GC for this compound would depend on its volatility and thermal stability, with GC-MS offering robust identification capabilities.

Structure Activity Relationship Sar Studies of Aricine and Its Analogs

Comparative Structural Analyses with Related Indole (B1671886) Alkaloids

Aricine belongs to the extensive class of terpenoid indole alkaloids, sharing a common core scaffold with numerous related compounds. wikipedia.orgwikipedia.org Its structural kinship extends to yohimban (B1201205) alkaloids and the sarpagine-ajmaline group of indole alkaloids. wikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.ie

Notable indole alkaloids structurally related to this compound include:

Ajmaline wikipedia.orgthegoodscentscompany.comuni.lu

Vincristine wikipedia.org

Quinine wikipedia.org

Berberine wikipedia.org

Mitragynine (B136389) wikipedia.org

Reserpine (B192253) thegoodscentscompany.comuni.lu

Ajmalicine thegoodscentscompany.comuni.lu

Yohimbine thegoodscentscompany.comuni.luwikidata.org

Corynanthine thegoodscentscompany.comuni.lu

Deserpidine thegoodscentscompany.com

Reserpiline thegoodscentscompany.comuni.lu

Isoreserpiline thegoodscentscompany.com

Lankanescine thegoodscentscompany.com

Despite these shared structural elements, this compound possesses a unique molecular structure characterized by the presence of a specific methoxy (B1213986) group, which distinguishes it from many other indole alkaloids. wikipedia.org This structural uniqueness is believed to contribute to its distinct biological activities. wikipedia.org For instance, this compound has demonstrated low cross-reactivity (1.90%) with anti-mitragynine antibodies, suggesting a significant structural divergence from mitragynine and its metabolites. wikipedia.org

Table 1: Structural Classification of this compound and Related Indole Alkaloids

| Compound | Class/Structural Relation | Key Distinguishing Features (this compound) |

| This compound | Terpenoid Indole Alkaloid, Yohimban Alkaloid, Sarpagine-Ajmaline group wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.ie | Unique molecular structure with a specific methoxy group; low cross-reactivity with anti-mitragynine antibodies, indicating structural divergence. wikipedia.org |

| Mitragynine | Monoterpenoid Indole Alkaloid nih.gov | Shares a core scaffold with this compound, but this compound shows significant structural divergence. wikipedia.org |

| Ajmaline | Indole Alkaloid, Sarpagine-Ajmaline group wikipedia.orgthegoodscentscompany.com | Biogenetically related to the sarpagine-macroline group. fishersci.ie |

| Reserpine | Yohimban Alkaloid wikidata.org | Structurally related to this compound, both found in Rauwolfia species. thegoodscentscompany.comwikipedia.orgnih.gov |

| Ajmalicine | Yohimban Alkaloid wikipedia.org | Structurally related to yohimbine. wikipedia.org |

| Yohimbine | Indole Alkaloid, Yohimban Alkaloid wikipedia.orgontosight.ainih.gov | Structurally related to this compound. wikipedia.orgwikipedia.org |

| Corynanthine | Yohimban Alkaloid wikipedia.orgnih.gov | Diastereoisomer of yohimbine. wikipedia.org |

| Deserpidine | Yohimban Alkaloid wikipedia.org | Structurally related to reserpine. wikipedia.org |

| Reserpiline | Indole Alkaloid thegoodscentscompany.com | Found alongside this compound in Rauwolfia canescens. thegoodscentscompany.com |

| Isoreserpiline | Indole Alkaloid thegoodscentscompany.com | Found alongside this compound in Rauwolfia canescens. thegoodscentscompany.com |

Structural Specificity and Its Impact on Biological Activities

The intricate molecular architecture of this compound is directly linked to its biological activities. wikipedia.org The presence of its characteristic methoxy group is a key structural feature that contributes to its distinct pharmacological properties. wikipedia.org In general, SAR studies aim to pinpoint specific chemical groups within a molecule that are responsible for eliciting a particular biological effect. citeab.com Modifications to these functional groups through various chemical reactions, such as hydrolysis, oxidation-reduction, or alkylation, can significantly alter the molecule's structure and, consequently, its biological efficacy, potentially enhancing or diminishing its activity. wikipedia.org

Identification of Pharmacophoric Elements for Biological Interactions

Pharmacophoric elements are crucial structural motifs that enable a molecule to interact with biological targets and elicit a specific response. mitragynine.com For indole alkaloids like this compound, their psychopharmacological activity often stems from their structural resemblance to various neurotransmitters. mitragynine.com This similarity allows them to engage with receptors and transporters within the nervous system, leading to diverse biological outcomes. mitragynine.com The core indole heterocycle is recognized as a significant scaffold in drug discovery due to its broad range of biological properties. mitragynine.com While specific pharmacophoric elements for this compound are not exhaustively detailed in current literature, its classification within the yohimban alkaloid family suggests that its complex ring system, including the "himban skeleton," plays a critical role in its interactions. wikipedia.orgmims.com Yohimbane alkaloids, for instance, are known to interact with adrenergic receptors. wikipedia.org

Investigation of Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a paramount factor in determining the biological activity and pharmacological properties of chemical compounds. wikidata.orgfishersci.ca Natural compounds, particularly chiral ones like many alkaloids, are frequently biosynthesized in an enantiomerically pure form, underscoring the critical role of specific spatial arrangements. wikipedia.orgfishersci.ca Even molecules with identical chemical formulas but differing spatial configurations (stereoisomers) can exhibit vastly different biological activities and toxicities. fishersci.ca

Based on a comprehensive search for scientific literature, there is currently insufficient data available to generate an article on the chemical compound “this compound” that strictly adheres to the detailed outline provided.

Extensive searches were conducted to find specific mechanistic investigations into this compound's biological activities at cellular and molecular levels, as requested. These searches focused on the following areas:

In Vitro Pharmacological Activity:

Enzyme inhibition assays, specifically targeting Butyrylcholinesterase.

Studies on cellular viability and the induction of apoptosis.

Antibody cross-reactivity assays.

Modulatory Effects on Cellular Pathways:

Interactions with efflux transporters like P-glycoprotein.

Involvement in oxidative stress response pathways.

The search did not yield any specific research findings, data tables, or detailed studies for this compound in these particular areas. The available scientific literature does not appear to cover the mechanistic investigations outlined in the instructions. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" that is structured around the requested core outline.

Mechanistic Investigations of Aricine S Biological Activities at Cellular and Molecular Levels

Proposed Receptor-Ligand Interactions and Signaling Cascades

Interaction with Adrenergic Receptors and Sympathetic Nervous System Modulation

Aricine is an indole (B1671886) alkaloid found in several plant species, notably from the Rauwolfia genus, which has a long history in traditional medicine for treating hypertension. researchgate.nettandfonline.comnih.govchemfaces.com The antihypertensive effects of Rauwolfia alkaloids are generally attributed to their ability to modulate the sympathetic nervous system, which plays a crucial role in blood pressure regulation. researchgate.netchemfaces.com While the specific interactions of this compound with adrenergic receptors are not extensively detailed in current scientific literature, its presence in plants with known sympatholytic activity suggests a potential role in this pathway.

The primary mechanism of action for the most well-studied alkaloid from Rauwolfia, reserpine (B192253), involves the inhibition of the vesicular monoamine transporter (VMAT). tandfonline.com This action depletes neurotransmitters like norepinephrine (B1679862) from sympathetic nerve endings, leading to reduced sympathetic tone and a subsequent decrease in blood pressure. chemfaces.com Although this compound is a constituent of these plants, direct evidence of its specific binding to alpha- or beta-adrenergic receptors or its influence on norepinephrine uptake and signaling is not yet fully elucidated. However, related indole alkaloids, such as ajmalicine, have been identified as α1-adrenergic receptor antagonists. researchgate.net This suggests that this compound may share a similar mechanism of action, but further molecular docking and receptor binding studies are required to confirm this hypothesis. The modulation of the sympathetic nervous system by alkaloids from these plants is a key area of interest for their therapeutic effects. researchgate.net

Table 1: Research Findings on this compound and Sympathetic Nervous System Modulation

| Category | Finding | Implication |

|---|---|---|

| Source | This compound is a known constituent of Rauwolfia species. researchgate.nettandfonline.comnih.govchemfaces.com | Plants of this genus are traditionally used for their antihypertensive properties, which are linked to the modulation of the sympathetic nervous system. researchgate.netchemfaces.com |

| Associated Alkaloid Mechanism | The primary alkaloid in Rauwolfia, reserpine, depletes norepinephrine from nerve endings. tandfonline.comchemfaces.com | This leads to a reduction in sympathetic nervous system activity and lowers blood pressure. chemfaces.com |

| Related Compound Activity | The related indole alkaloid, ajmalicine, acts as an α1-adrenergic receptor antagonist. researchgate.net | This suggests a potential, yet unconfirmed, mechanism for this compound's interaction with adrenergic receptors. |

| Direct Evidence | Specific studies on this compound's direct binding to adrenergic receptors or its effect on norepinephrine uptake are currently limited. | The precise role of this compound in the sympatholytic effects of the plant extracts remains an area for further investigation. |

Investigations into Anti-inflammatory Mechanisms (In Vitro)

The anti-inflammatory potential of this compound has been suggested through studies of plant extracts that contain this alkaloid. For instance, extracts from Hamelia patens and Rauwolfia tetraphylla, both of which contain this compound, have demonstrated anti-inflammatory properties in various experimental models.

Direct in vitro studies on this compound are limited; however, some evidence points towards its potential role in modulating inflammatory pathways. One report indicates that this compound exhibits cytotoxicity and is present in plant extracts that can inhibit the production of inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukins. The precise mechanisms, concentrations, and cell types for this activity require more detailed investigation.

Furthermore, compounds that are structurally related to this compound or are co-extracted with it have been shown to inhibit key inflammatory signaling pathways. For example, some natural terpenoids, which are structurally similar to compounds found alongside this compound, have been noted to inhibit the nuclear factor kappa B (NF-kB) transcription factor. NF-kB is a critical regulator of the gene expression of many pro-inflammatory cytokines. This suggests that a possible mechanism for this compound's anti-inflammatory effects could be through the inhibition of the NF-kB pathway, although direct experimental evidence for this compound is still needed. In vitro studies on extracts containing this compound have shown a reduction in inflammatory markers, supporting the need for further research into its specific molecular targets.

Future Directions and Emerging Research Avenues for Aricine

Integration of Computational Chemistry and Chemoinformatics

Computational chemistry and chemoinformatics are poised to play a pivotal role in elucidating Aricine's mechanisms of action, predicting its interactions with biological targets, and guiding the design of novel derivatives. These fields utilize computer simulations to understand chemical systems and their physical properties, offering insights that can interpret experimental results and design molecules with desired characteristics. nih.govoregonstate.edu

Molecular docking is a widely employed computational method for identifying potential biological targets for a given compound or identifying potential compounds for a specific target. nih.gov This technique models the interaction between a ligand, such as this compound, and a target molecule, calculating the complex binding energy to distinguish between binders and non-binders. pensoft.net For this compound, molecular docking simulations can be instrumental in predicting where and how the alkaloid might bind to various proteins, potentially revealing its specific molecular targets responsible for its observed biological activities. mdpi.com

Following initial docking predictions, molecular dynamics (MD) simulations become crucial for validating these results and providing a more comprehensive understanding of the ligand-target interactions over time. MD simulations can assess the stability of the binding complex and reveal conformational changes in both this compound and its target, offering dynamic insights into their interaction. pensoft.netnih.govnih.govdovepress.com This approach can help overcome limitations of static docking models, identifying unstable binding poses and improving the accuracy of predictions. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design method that establishes a mathematical correlation between the chemical structure of compounds and their biological activities. dufuhselibrary.com.ngbas.bg For this compound, QSAR models can be developed to predict the efficacy of new derivatives based on their structural features, thereby guiding synthetic efforts towards compounds with enhanced or novel properties. bas.bgmdpi.com This predictive capability can significantly streamline the drug discovery process by reducing the need for extensive experimental testing of every synthesized compound. QSAR analysis can also help identify the key structural motifs within this compound that are responsible for its specific activities, facilitating the rational design of more potent and selective analogs. mdpi.com

Development of Novel Synthetic Methodologies for this compound and Derivatives

As a complex terpenoid indole (B1671886) alkaloid, the efficient and sustainable synthesis of this compound and its derivatives remains a significant challenge and a key area for future research. While this compound occurs naturally in plants like Rauwolfia serpentina, developing novel synthetic methodologies is essential for overcoming limitations of natural extraction, such as yield variability and environmental impact. rsc.org

Future directions in this area include the exploration of "greener" synthetic routes that minimize waste and energy consumption, potentially utilizing techniques like mechanochemistry or microwave-assisted reactions. mdpi.comfrontiersin.org The development of new catalytic systems, including metal-catalyzed cyclization reactions, could offer efficient pathways for constructing the complex heterocyclic scaffolds present in this compound. mdpi.com Furthermore, research will focus on creating diverse libraries of this compound derivatives through targeted synthesis. This involves designing specific modifications to the this compound core structure to explore structure-activity relationships, aiming to enhance desired biological properties or mitigate undesirable ones. frontiersin.orgresearchgate.netchemrxiv.org Such advancements in synthetic chemistry are critical for enabling comprehensive pharmacological and toxicological evaluations and for producing this compound and its analogs at scale for various applications.

Advanced Analytical Platforms for Metabolomics and Interactomics

The application of advanced analytical platforms in metabolomics and interactomics will provide a holistic, systems-level understanding of this compound's impact on biological systems. Metabolomics, the systematic study of small molecules (metabolites) within a biological system, offers real-time insights into an organism's functional status. arome-science.commdpi.comnih.gov

Future research will leverage sophisticated techniques such as high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with separation methods like liquid chromatography (LC) or gas chromatography (GC). arome-science.commdpi.comnih.govnih.gov These platforms can precisely track this compound's metabolism, identify its metabolic biomarkers, and map its cascading effects on various metabolic pathways. arome-science.commdpi.com This will be crucial for understanding how this compound is processed by living organisms and how it modulates cellular functions.

Interactomics, on the other hand, focuses on the comprehensive study of molecular interactions, including protein-metabolite, protein-gene, and protein-drug interactions. plos.org Integrated interactome systems, which combine diverse databases and analytical tools, can be utilized to systematically analyze this compound's interaction profiles. plos.org This will help in validating potential therapeutic targets identified through computational methods and in gaining deeper insights into the complex biological networks influenced by this compound. The integration of metabolomics and interactomics data, often supported by bioinformatics and machine learning, will facilitate a comprehensive understanding of this compound's biological activities and its potential for therapeutic development. arome-science.comnih.govplos.org

Exploration of this compound in Combinatorial Research Strategies

Combinatorial research strategies involve the systematic creation and screening of large libraries of compounds to identify novel bioactive molecules or optimize existing ones. For this compound, future research will explore its integration into such strategies, leveraging its unique structural scaffold to generate diverse derivatives. This approach can accelerate the discovery of new this compound analogs with improved potency, selectivity, or novel mechanisms of action.

The field of combinatorial optimization, which deals with problems involving discrete structures, can also be applied to this compound research. kit.edudepositolegale.it This could involve optimizing synthetic routes for this compound and its derivatives, designing efficient screening protocols, or identifying optimal combinations of this compound with other compounds for synergistic effects. Reinforcement learning frameworks are emerging as promising directions for solving complex combinatorial problems, which could be applied to this compound's research and development. arxiv.org By systematically exploring chemical space around the this compound scaffold, combinatorial strategies offer a powerful means to uncover new therapeutic leads or agrochemical agents.

Investigation of Environmental and Agricultural Applications

This compound has already shown promise as a biopesticide, demonstrating effectiveness against certain pests without harming beneficial insects, positioning it as an environmentally friendly alternative to synthetic pesticides. Future research will delve deeper into optimizing its formulation and application methods to enhance its efficacy and stability in diverse agricultural settings. This includes investigating its environmental fate, persistence, and potential ecological impacts to ensure its sustainable use. rsc.orgresearchgate.net

Beyond its role as a biopesticide, this compound's chemical properties suggest potential for other environmental applications. For instance, some research indicates that plant extracts containing this compound have been explored as green corrosion inhibitors for metals like aluminum. rsc.org Further investigation into such applications could reveal this compound's utility in developing sustainable materials or protective coatings, contributing to environmentally conscious industrial practices. Understanding the precise mechanisms by which this compound exerts these environmental effects will be crucial for its broader adoption and for developing innovative solutions in environmental science and agriculture.

Q & A

Q. How is Aricine identified and characterized in novel organic compounds?

Methodological Answer: this compound’s identification typically involves spectroscopic techniques (e.g., NMR, IR, MS) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. For novel compounds, reproducibility requires detailed experimental protocols, including solvent systems, temperature controls, and calibration standards. Cross-referencing with existing spectral libraries and reporting deviations (e.g., unexpected peaks) ensures accuracy .

Q. What are the established protocols for synthesizing this compound with high yield and purity?

Methodological Answer: Multi-step synthesis routes should be optimized using reaction kinetics (e.g., varying catalysts, solvents, or temperatures) and monitored via TLC or in-situ spectroscopy. Purification steps (recrystallization, column chromatography) must include yield calculations and purity assessments (e.g., ≥95% by HPLC). Documenting failed attempts (e.g., side reactions) is critical for troubleshooting .

Q. How do researchers validate the biological activity of this compound in preliminary assays?

Methodological Answer: Use dose-response curves in in vitro models (e.g., enzyme inhibition assays) with positive/negative controls. Statistical validation (e.g., ANOVA, p-values) and replication across independent trials minimize bias. Report IC₅₀ values, solvent effects, and cell viability data to contextualize efficacy .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability studies?

Methodological Answer: Determine logP (partition coefficient), pKa, and degradation profiles under varying pH/temperature conditions. Use accelerated stability testing (ICH guidelines) and spectroscopic monitoring (UV-Vis) to identify decomposition products. Solubility enhancement strategies (e.g., co-solvents, cyclodextrins) should be empirically validated .

Q. How can researchers ensure reproducibility in this compound-related experiments?

Methodological Answer: Adopt standardized protocols (e.g., NIH guidelines for preclinical studies), including detailed equipment specifications (e.g., centrifuge RPM, filter pore size). Share raw datasets and negative results in supplementary materials. Peer-review checklists (e.g., ARRIVE for animal studies) improve transparency .

Advanced Research Questions

Q. How do contradictions in reported pharmacological mechanisms of this compound arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from variability in assay conditions (e.g., cell lines, incubation times) or incomplete mechanistic data. Resolve by conducting comparative studies using identical protocols, orthogonal assays (e.g., Western blot + ELISA), and meta-analyses of published data. Address confounding variables (e.g., metabolite interference) .

Q. What advanced computational methods are suitable for modeling this compound’s interaction with target proteins?

Methodological Answer: Molecular docking (AutoDock, Schrödinger) paired with molecular dynamics simulations (GROMACS) can predict binding affinities and conformational changes. Validate with mutagenesis studies or cryo-EM data. Report force fields, solvation models, and statistical confidence intervals (e.g., RMSD values) .

Q. How can researchers design experiments to probe this compound’s stereochemical effects on bioactivity?

Methodological Answer: Synthesize enantiomers via chiral catalysts or chromatography, and compare their activity in enantioselective assays (e.g., circular dichroism-coupled assays). Use X-ray crystallography or NOESY NMR to confirm absolute configuration. Address racemization risks during storage .

Q. What strategies mitigate batch-to-batch variability in this compound production for large-scale studies?

Methodological Answer: Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification (e.g., stirring rate, pH) and real-time PAT (Process Analytical Technology) monitoring. Statistical tools (e.g., PCA, DoE) optimize consistency. Cross-validate with independent labs .

Q. How should researchers approach conflicting data on this compound’s toxicity profiles across different model organisms?

Methodological Answer: Conduct interspecies comparative toxicokinetics (e.g., AUC, Cmax) and histopathology. Use organ-on-chip models to isolate species-specific metabolic pathways. Apply Hill’s criteria for causality to distinguish direct toxicity from confounding factors (e.g., impurities) .

Methodological Frameworks for Rigorous Inquiry

- For hypothesis testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- For data contradictions : Apply iterative qualitative analysis (e.g., triangulation with multiple data sources) and Bayesian statistics to weigh evidence .

- For interdisciplinary studies : Align experimental paradigms with journal-specific guidelines (e.g., Reviews in Analytical Chemistry’s structure for results/discussion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.